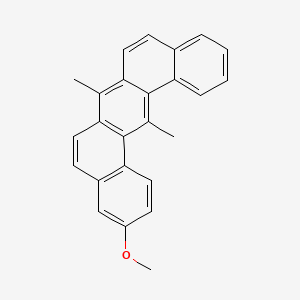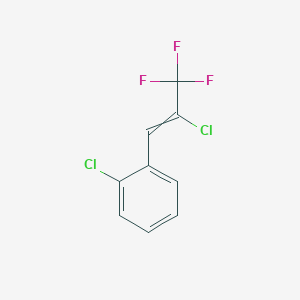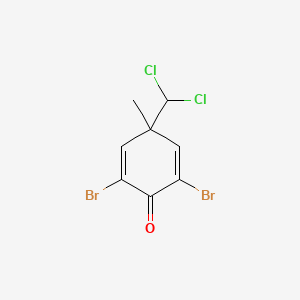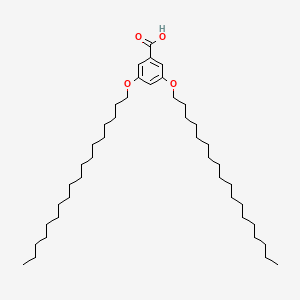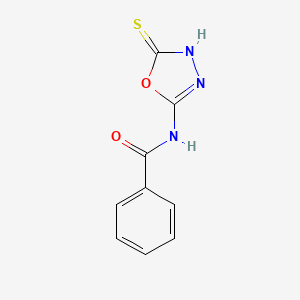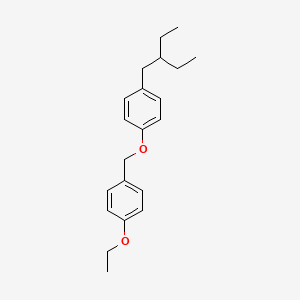
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- is an organic compound that belongs to the class of ethers. This compound features a benzene ring substituted with an ethoxy group and a phenoxy group that is further substituted with a 2-ethylbutyl group. The structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- typically involves the following steps:
Formation of the Ethoxybenzene: This can be achieved by reacting benzene with ethyl bromide in the presence of a strong base like sodium ethoxide.
Formation of the Phenoxybenzene: The next step involves the reaction of the ethoxybenzene with 4-(2-ethylbutyl)phenol in the presence of a suitable catalyst such as potassium carbonate.
Final Product Formation: The final step involves the reaction of the intermediate product with formaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to speed up the reactions and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ethoxy and phenoxy groups, potentially leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound can modulate signaling pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-ethoxy-4-methyl-: Similar in structure but lacks the phenoxy and 2-ethylbutyl groups.
Benzene, 1-ethoxy-4-phenoxy-: Similar but lacks the 2-ethylbutyl group.
Uniqueness
The presence of both the ethoxy and phenoxy groups, along with the 2-ethylbutyl substitution, makes Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- unique. This unique structure allows for specific interactions and reactions that are not possible with simpler compounds.
Propriétés
Numéro CAS |
125796-80-7 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-ethoxy-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C21H28O2/c1-4-17(5-2)15-18-7-11-21(12-8-18)23-16-19-9-13-20(14-10-19)22-6-3/h7-14,17H,4-6,15-16H2,1-3H3 |
Clé InChI |
SEALEBIHRVUMLU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


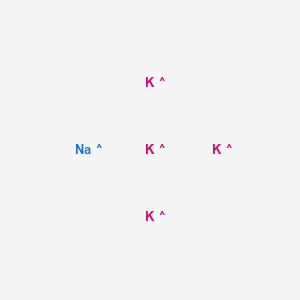

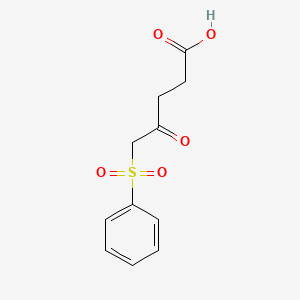


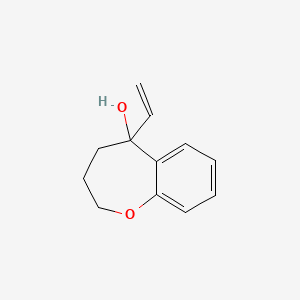
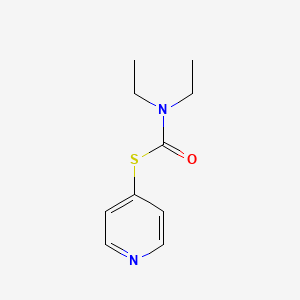
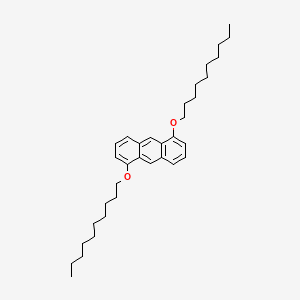
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
